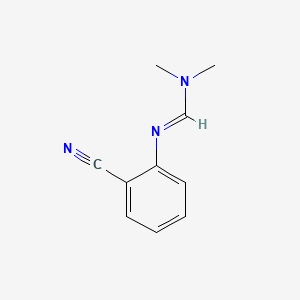

N'-(2-cyanophényl)-N,N-diméthylméthanimidamide

Vue d'ensemble

Description

N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

The exact mass of the compound N'-(2-Cyanophenyl)-N,N-dimethylformamidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-(2-Cyanophenyl)-N,N-dimethylformamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-Cyanophenyl)-N,N-dimethylformamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a été évalué pour son potentiel en thérapie anticancéreuse. Des dérivés de la N'-(2-cyanophényl)-N,N-diméthylméthanimidamide ont montré une activité inhibitrice contre des lignées cellulaires cancéreuses telles que MCF-7 et A-549 . Cela suggère que le composé et ses dérivés pourraient être précieux dans le développement de nouveaux médicaments anticancéreux.

Études d'amarrage moléculaire

Des études d'amarrage moléculaire des dérivés du composé ont été réalisées pour comprendre leur interaction avec les cibles biologiques. Par exemple, l'analyse d'amarrage avec la topoisomérase II humaine a révélé que certains dérivés s'adaptent bien dans la poche du site actif, indiquant un fort potentiel pour le développement de médicaments .

Synthèse de quinazolines fusionnées

Le composé sert de précurseur dans la synthèse en un seul pot de quinazolines fusionnées, qui sont d'importants composés hétérocycliques en chimie médicinale. Ces synthèses contribuent au développement de nouveaux produits pharmaceutiques avec un large spectre d'effets biologiques .

Développement de nouveaux pharmacophores

La recherche indique que la combinaison de deux pharmacophores en une seule forme peut être une approche efficace en chimie médicinale. Les dérivés de la this compound sont explorés pour accélérer la découverte de nouveaux composés très efficaces pour traiter des maladies comme l'inflammation et le cancer .

Intermédiaire dans la synthèse de composés hétérocycliques

Le composé est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques. Ces composés sont cruciaux dans la conception et le développement de médicaments, mettant en évidence l'importance du composé en chimie organique synthétique .

Réactif électrophile dans les méthodes synthétiques

La this compound fonctionne comme un réactif électrophile trifonctionnel dans les méthodes synthétiques à la fois économiques et respectueuses de l'environnement. Son rôle dans les synthèses en un seul pot souligne son utilité dans la création efficace de molécules complexes .

Mécanisme D'action

Target of Action

Similar compounds, such as quinazoline derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .

Mode of Action

It’s known that similar compounds can inhibit neuronal excitation in the central nervous system .

Biochemical Pathways

Related compounds have been found to impact a variety of biological pathways, including those involved in inflammation, cancer, and various physiological activities .

Pharmacokinetics

A compound with a similar structure has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

Related compounds have been found to have a variety of effects, including anti-inflammatory, antiviral, and anticancer activities .

Analyse Biochimique

Biochemical Properties

N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with human topoisomerase II, an enzyme crucial for DNA replication and cell division . The nature of this interaction involves the inhibition of the enzyme’s activity, which can lead to the suppression of cancer cell proliferation . Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine has shown interactions with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

N’-(2-Cyanophenyl)-N,N-dimethylformamidine affects various types of cells and cellular processes. In cancer cells, it has been found to inhibit cell proliferation by interfering with DNA replication and inducing apoptosis . This compound also impacts cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can downregulate the expression of genes involved in cell cycle progression, thereby slowing down the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of N’-(2-Cyanophenyl)-N,N-dimethylformamidine involves its binding interactions with biomolecules. It inhibits the activity of human topoisomerase II by fitting into the enzyme’s active site pocket, thereby preventing the enzyme from performing its function . This inhibition leads to the accumulation of DNA breaks, triggering cell death. Additionally, N’-(2-Cyanophenyl)-N,N-dimethylformamidine can modulate the activity of other enzymes and proteins, resulting in changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to the compound can lead to its gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of N’-(2-Cyanophenyl)-N,N-dimethylformamidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, it can induce toxic effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

N’-(2-Cyanophenyl)-N,N-dimethylformamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, affecting overall cellular energy production and metabolic balance.

Transport and Distribution

Within cells and tissues, N’-(2-Cyanophenyl)-N,N-dimethylformamidine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its bioavailability and efficacy. Studies have shown that N’-(2-Cyanophenyl)-N,N-dimethylformamidine can accumulate in certain cellular compartments, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of N’-(2-Cyanophenyl)-N,N-dimethylformamidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, exerting its inhibitory effects on DNA replication and cell division. This subcellular targeting enhances the compound’s specificity and efficacy in biochemical applications.

Activité Biologique

N'-(2-Cyanophenyl)-N,N-dimethylformamidine, with the molecular formula and a molecular weight of 173.21 g/mol, is a compound of significant interest in biochemical research due to its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

N'-(2-Cyanophenyl)-N,N-dimethylformamidine exhibits notable biochemical properties, particularly in its interaction with enzymes and cellular processes:

- Enzyme Interaction : The compound binds to human topoisomerase II, an enzyme pivotal for DNA replication and cell division. This interaction inhibits the enzyme's activity, thereby affecting cancer cell proliferation and inducing apoptosis.

- Cellular Effects : In vitro studies show that N'-(2-Cyanophenyl)-N,N-dimethylformamidine significantly inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The compound induces apoptosis in a dose-dependent manner, demonstrating its potential as an anticancer agent .

The molecular mechanism through which N'-(2-Cyanophenyl)-N,N-dimethylformamidine exerts its biological effects involves several key processes:

- Binding Mechanism : The compound fits into the active site pocket of human topoisomerase II, blocking its function and preventing DNA replication.

- Apoptosis Induction : Flow cytometry analyses reveal that treatment with the compound leads to increased activation of caspases 3 and 9, which are crucial for the apoptotic pathway. This suggests that the compound's mechanism includes the promotion of programmed cell death in cancerous cells .

3. Dosage Effects in Animal Models

Research indicates that the effects of N'-(2-Cyanophenyl)-N,N-dimethylformamidine vary with dosage:

- Low Doses : At lower concentrations, the compound demonstrates significant anticancer activity without severe toxicity.

- Higher Doses : Increased dosages may lead to enhanced effects but also raise concerns regarding potential toxicity.

4. Metabolic Pathways and Transport

The compound is involved in various metabolic pathways, influencing cellular metabolism:

- Metabolic Interaction : It alters the activity of key enzymes involved in glycolysis and the citric acid cycle, impacting metabolic flux within cells.

- Transport Mechanisms : N'-(2-Cyanophenyl)-N,N-dimethylformamidine is transported across cellular membranes via specific transporters and binding proteins, which facilitate its distribution within tissues.

5. Case Studies and Research Findings

Several studies have highlighted the biological activity of N'-(2-Cyanophenyl)-N,N-dimethylformamidine:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| A375 | 10 | Induced apoptosis through caspase activation | |

| HeLa | 15 | Significant inhibition of cell proliferation | |

| Various | Varies | Dose-dependent effects on cancer cells |

These findings illustrate the compound's potential as a therapeutic agent in oncology.

6. Conclusion

N'-(2-Cyanophenyl)-N,N-dimethylformamidine is a promising compound in cancer research due to its ability to inhibit key enzymes involved in DNA replication and induce apoptosis in cancer cells. Its biochemical properties, mechanisms of action, and varying effects based on dosage make it a valuable subject for further investigation in medicinal chemistry.

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVOLCHPUOIJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249277 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36185-83-8 | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36185-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(2-Cyanophenyl)-N,N-dimethylformamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036185838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N′-(2-Cyanophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-cyanophenyl)-N,N-dimethylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N'-(2-Cyanophenyl)-N,N-dimethylformamidine in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives?

A1: N'-(2-Cyanophenyl)-N,N-dimethylformamidine serves as a crucial intermediate in the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives. [] The research demonstrates its reaction with α-aminophosphonates under microwave irradiation, leading to the formation of the target compounds. This synthetic route highlights the compound's utility in constructing the quinazoline scaffold, which holds significance in medicinal chemistry for its diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.